2,5-Difluoro-3-nitrobenzyl chloride
Overview
Description
Scientific Research Applications
Photochemically Active Protection in RNA Synthesis
2,5-Difluoro-3-nitrobenzyl chloride plays a role in the synthesis of RNA segments, particularly as a photosensitive protective group. This chemical group can be introduced into RNA structures and later removed through controlled UV irradiation. For instance, Ohtsuka, Tanaka, and Ikehara (1974) demonstrated its use in ribooligonucleotide synthesis, showcasing its potential in RNA-related research and molecular biology (Ohtsuka, Tanaka, & Ikehara, 1974).
Reactivity with Proteins and Amino Acids
The compound has been found to interact selectively with certain amino acids like tryptophan and cysteine. Horton and Tucker (1970) reported the synthesis of water-soluble reagents from nitrobenzyl halides, demonstrating their potential for modifying proteins and amino acids in aqueous solutions. This makes it a valuable tool in protein chemistry and biochemistry (Horton & Tucker, 1970).
Radical Formation and Microsomal Reduction
Moreno, Schreiber, and Mason (1986) explored the reduction of nitrobenzyl chlorides by NADPH and rat hepatic microsomes, leading to the formation of nitrobenzyl radical metabolites. Their research provides insight into the interactions of nitrobenzyl chlorides with biological systems and the potential formation of reactive oxygen species (Moreno, Schreiber, & Mason, 1986).
Applications in ATP Studies
Mccray et al. (1980) used 2-nitrobenzyl derivatives to study ATP-requiring biological systems through laser flash photolysis of 'caged ATP'. This innovative approach enables time-resolved studies of biological processes involving ATP, highlighting the significance of nitrobenzyl compounds in biochemical research (Mccray, Herbette, Kihara, & Trentham, 1980).
properties
IUPAC Name |
1-(chloromethyl)-2,5-difluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOVWULBYUHNMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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